Sitagliptin FP impurity A
CAS No.:
Cat. No.: VC16505410
Molecular Formula: C20H19F6N5O5
Molecular Weight: 523.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19F6N5O5 |
|---|---|
| Molecular Weight | 523.4 g/mol |
| IUPAC Name | 2-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid |
| Standard InChI | InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36) |
| Standard InChI Key | SDIOBAOATSWLLA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O |
Introduction
| Property | Value |
|---|---|
| CAS Registry Number | 2088771-60-0 |
| Molecular Formula | C₂₀H₁₉F₆N₅O₅ |
| Molecular Weight | 523.39 g/mol |
| Storage Conditions | 2–8°C (Refrigerator) |
| Appearance | Not Available |
Stability and Degradation Pathways
The compound exhibits sensitivity to thermal and hydrolytic conditions, necessitating refrigerated storage to prevent decomposition . Degradation mechanisms likely involve hydrolysis of the amide bond or oxidation of the triazole ring, though empirical studies on its specific pathways remain limited.
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with photodiode array (PDA) detection is the gold standard for impurity profiling. A validated method using a Waters Alliance 2695 system with a C18 column (250 mm × 4.6 mm, 5 μm) achieves baseline separation of Sitagliptin FP impurity A from related substances . Mobile phases typically consist of acetonitrile and phosphate buffer (pH 3.0) in gradient elution mode, with a flow rate of 1.0 mL/min and detection at 210 nm.
Key Validation Parameters:
-
Tailing Factor: ≤2.0
-
Relative Standard Deviation (RSD): <1.0% for repeatability
-
Linearity: 0.05–0.75% (R² >0.999)
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. The -NMR spectrum displays characteristic signals for the trifluoromethyl group (δ 4.2–4.5 ppm) and aspartic acid protons (δ 3.1–3.3 ppm) .
Regulatory Guidelines and Acceptance Criteria
International Council for Harmonisation (ICH) Standards
Under ICH Q3A(R2) guidelines, Sitagliptin FP impurity A is classified as a specified impurity requiring identification thresholds of 0.10% and qualification thresholds of 0.15% . Regulatory submissions must include:
-
Batch-specific impurity profiles
-
Validated analytical procedures
-
Toxicological data justifying proposed limits
Synthesis and Formation Mechanisms
Origin During API Manufacturing
Sitagliptin FP impurity A arises primarily during the final stages of sitagliptin synthesis, where incomplete purification or side reactions involving aspartic acid intermediates occur. Key factors influencing its formation include:
-
Reaction Temperature: Elevated temperatures (>40°C) accelerate byproduct generation.
-
Catalyst Residues: Trace metals from reduction steps (e.g., NaBH₄) may promote oxidative degradation.
Mitigation Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume